
3-Aminoquinuclidine dihydrochloride
Overview
Description
3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2) is a bicyclic amine salt widely used as a synthetic intermediate in pharmaceutical and materials chemistry. Its molecular formula is C₇H₁₄N₂·2HCl, with a molecular weight of 199.12 g/mol . The compound exists as a white to pale-yellow crystalline solid, soluble in water, and stable under standard storage conditions (tightly sealed, cool, and dark environments) . It is incompatible with oxidizing agents due to the risk of generating toxic decomposition products like hydrogen chloride and nitrogen oxides .
This compound is pivotal in synthesizing derivatives such as 3-amidoquinuclidine quaternary ammonium compounds (for biological studies) and ionic polyureas (for CO₂ capture) . It also serves as a precursor to enantiopure organocatalysts and drug candidates like encenicline hydrochloride, a nicotinic receptor modulator .
Preparation Methods
Chiral Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride
D-Tartaric Acid Resolution
The most widely adopted method involves resolving racemic this compound using D-tartaric acid in methanol. In Example 1 of CN101613349A, 10 g of racemic substrate is dissolved in 150 mL methanol, cooled to 0–5°C, and treated with 6.9 g potassium carbonate to free the base . D-Tartaric acid (7.3 g) is added at 50°C, yielding 7.2 g of S-3-aminoquinuclidine-D-tartrate after filtration. Recrystallization in methanol at 50°C produces a solid with a melting point of 213–215°C and optical rotation (c=1, H₂O) . This method achieves a 72% yield and >98% ee.
D-Camphorsulfonic Acid Resolution
Alternative resolution agents like D-camphorsulfonic acid offer higher solubility in ethanol. In Example 2, 10 g of racemic substrate is treated with 8.5 g sodium bicarbonate in ethanol, followed by 12.8 g D-camphorsulfonic acid at 30°C . The resulting S-3-aminoquinuclidine-D-camphorsulfonate (9.9 g) exhibits a melting point >300°C and (c=1, H₂O). Recrystallization in ethanol at 30°C refines the product to >99% ee, though yields drop to 66% due to solvent losses .
L-Dibenzoyl Tartaric Acid Resolution
For enhanced stereoselectivity, L-dibenzoyl tartaric acid in isopropanol resolves the R-enantiomer. Example 3 combines 10 g substrate with 8.3 g sodium acetate in isopropanol, followed by 18.9 g L-dibenzoyl tartaric acid at 20°C . The product (14.0 g) shows (c=1, H₂O) and 179–181°C mp. This method achieves 85% yield but requires costlier reagents .
Industrial-Scale Synthesis
Optimized Chiral Resolution Protocol
CN101613349B discloses a scaled-up process using 5–15:1 solvent-to-substrate ratios (methanol preferred) and 1–3:1 base-to-substrate ratios (potassium carbonate or sodium bicarbonate) . Key steps include:
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Base Treatment : Freeing 3-aminoquinuclidine from its dihydrochloride salt.
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Chiral Acid Addition : Stirring with D-tartaric acid at 0–50°C for 1–5 hours.
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Recrystallization : Dissolving the salt at 50–100°C and cooling to 0–30°C for crystallization.
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HCl Salt Formation : Treating the free base with HCl gas in ethanol to precipitate this compound .
This method achieves 80–85% yield with <1% residual solvent content, meeting pharmacopeial standards .
Catalytic Hydrogenation of Precursors
Older routes, such as those in US5290938A1, involve synthesizing 3-aminoquinuclidine via NaBH₄ reduction of a quinuclidinone intermediate, followed by hydrogenolysis . However, this method suffers from low yields (50–60%) due to byproduct formation during high-pressure hydrogenation .
Comparative Analysis of Methods
Critical Process Considerations
Solvent Selection
Methanol optimizes solubility and recovery for D-tartaric acid resolution, while isopropanol reduces byproduct formation in dibenzoyl tartaric acid methods . Ethanol balances cost and efficiency for camphorsulfonic acid but requires longer crystallization times .
Base Optimization
Potassium carbonate outperforms sodium bicarbonate in methanol due to faster reaction kinetics (1–2 hours vs. 1.5–2 hours) . Tertiary amines like triethylamine are avoided due to side reactions with chiral acids .
Purity Control
Activated carbon treatment (5–10% w/w) in ethanol-water mixtures removes colored impurities, ensuring >99.5% HPLC purity . Residual solvent levels are controlled via vacuum distillation at 40–60°C .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinuclidine derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted quinuclidine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Neuroscience Research
3-Aminoquinuclidine dihydrochloride plays a crucial role in neuroscience, particularly in studying neurotransmitter systems. Its ability to influence acetylcholine receptors makes it valuable for understanding cognitive functions such as memory and learning.
- Case Study : Research has demonstrated that this compound can modulate acetylcholine receptor activity, leading to potential therapeutic applications in treating cognitive disorders like Alzheimer's disease. Studies indicate that compounds derived from 3-aminoquinuclidine exhibit improved binding affinities for acetylcholine receptors, enhancing cognitive performance in animal models .
Pharmaceutical Development
The compound serves as a fundamental building block in synthesizing novel pharmaceuticals, especially those targeting neurological conditions.
- Synthesis of Inhibitors : A study highlighted the conjugation of triterpenic acids with 3-aminoquinuclidine to create novel acetylcholinesterase inhibitors. These inhibitors demonstrated significant activity with IC values as low as 0.43 µM, indicating their potential for developing new treatments for neurodegenerative diseases .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques.
- Application in Quality Control : It aids in the quantification of related compounds within complex mixtures, ensuring accurate data collection during research and development processes. Its reliability in chromatographic methods enhances the quality control measures for pharmaceutical products .
Biochemical Assays
The compound is employed in various biochemical assays to evaluate enzyme activity and receptor binding.
- Research Findings : Studies have shown that using this compound in receptor binding assays provides insights into biochemical pathways relevant to drug development. Its role as a ligand allows researchers to better understand receptor interactions and potential therapeutic targets .
Drug Formulation
This compound also contributes to drug formulation strategies aimed at improving solubility and bioavailability.
- Enhanced Delivery Systems : Its unique chemical properties facilitate the formulation of medications that can effectively deliver active ingredients to target sites within the body, addressing common challenges associated with drug delivery systems .
Data Table: Applications Overview
Application Area | Description | Key Findings |
---|---|---|
Neuroscience Research | Modulates acetylcholine receptor activity | Enhances cognitive performance in models |
Pharmaceutical Development | Building block for novel drug synthesis | New acetylcholinesterase inhibitors developed |
Analytical Chemistry | Standard reference material for chromatographic techniques | Ensures accurate quantification |
Biochemical Assays | Evaluates enzyme activity and receptor interactions | Insights into drug-target interactions |
Drug Formulation | Improves solubility and bioavailability of medications | Effective delivery systems |
Mechanism of Action
The mechanism of action of 3-aminoquinuclidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In pharmaceutical applications, it acts on specific receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
Structural and Enantiomeric Analogs
(R)- and (S)-3-Aminoquinuclidine Dihydrochloride
The enantiomers (R)-3-Aminoquinuclidine dihydrochloride (CAS 123536-14-1) and (S)-3-Aminoquinuclidine dihydrochloride (CAS 119904-90-4) share identical molecular formulas and weights but differ in stereochemistry. The (S)-enantiomer is specifically used in the synthesis of encenicline hydrochloride, a drug candidate for cognitive disorders , while the (R)-form has applications in asymmetric catalysis . Both enantiomers exhibit similar physical properties (e.g., melting points ~220°C) but distinct optical activities and biological interactions.
1-Azabicyclo[2.2.2]octan-4-amine Dihydrochloride
This analog (CAS 18339-49-6) shares the bicyclic quinuclidine core but differs in amine position. It has a lower structural similarity score (0.80 vs. 1.00 for enantiomers) and is less explored in pharmaceutical contexts, highlighting the critical role of substituent placement in biological activity.
Other Dihydrochloride Salts
3-(Aminomethyl)pyrrolidine Dihydrochloride
With a pyrrolidine ring instead of quinuclidine (CAS 1432795-18-0), this compound has a smaller cyclic structure, altering its solubility and reactivity. It is used in peptide synthesis but lacks the rigid bicyclic framework of 3-aminoquinuclidine derivatives, which enhances receptor binding in neurological targets .
Amodiaquin Dihydrochloride Dihydrate
Amodiaquin (CAS 6398-98-7) is an antimalarial drug with a dihydrochloride salt form.
Hydrochloride vs. Dihydrochloride Salts
The distinction between hydrochloride (one HCl molecule) and dihydrochloride (two HCl molecules) salts is critical. Dihydrochloride salts generally exhibit higher water solubility and stability, making them preferable for pharmaceuticals requiring prolonged shelf lives . For example, this compound’s enhanced solubility facilitates its use in aqueous reaction systems .
Biological Activity
3-Aminoquinuclidine dihydrochloride (3-AQ) is an organic compound with notable biological activity, particularly in the realm of antimicrobial properties. This article explores its synthesis, biological effects, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a quaternary ammonium compound characterized by its unique bicyclic structure. The molecular formula is , which indicates the presence of two hydrochloride groups that enhance its solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-AQ and its derivatives, particularly against various Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of selected derivatives against key bacterial strains:
Compound | Bacterial Strain | MIC (µM) |
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3-Aminoquinuclidine | Staphylococcus aureus (ATCC 25923) | 25 |
Listeria monocytogenes (ATCC 7644) | 31 | |
Enterococcus faecalis (ATCC 29212) | 63 | |
QNH₂-C₁₄ | Staphylococcus aureus (ATCC 25923) | 25 |
QNH₂-C₁₆ | Staphylococcus aureus (ATCC 25923) | 25 |
These findings indicate that compounds derived from 3-aminoquinuclidine exhibit significant antibacterial activity, particularly against resistant strains such as MRSA .
The mechanism through which 3-AQ exerts its antibacterial effects involves disrupting bacterial cell membranes. Studies have shown that the compound increases membrane permeability, leading to cell lysis. Flow cytometric analyses revealed that treatment with QNH₂-C₁₆ resulted in over 90% cell death in treated populations after four hours, indicating a rapid bactericidal effect .
Case Study: Efficacy Against Biofilms
A study investigated the efficacy of 3-amidoquinuclidine derivatives in inhibiting biofilm formation by Staphylococcus aureus. The results demonstrated that these compounds not only reduced biofilm biomass but also inhibited the initial adhesion of bacteria to surfaces, a critical step in biofilm development. The ability to suppress biofilm formation is particularly relevant for medical devices and chronic infections .
Case Study: Toxicity Assessment
In terms of safety, the toxicity profile of 3-AQ was assessed through various routes of administration. The intravenous LD50 in mice was determined to be approximately 180 mg/kg, indicating moderate toxicity. Skin contact can cause irritation, suggesting that while effective as an antimicrobial agent, careful handling is necessary to mitigate allergic reactions .
Research Findings and Future Directions
Research indicates that the structural features of quaternary ammonium compounds significantly influence their biological activity. For instance, the introduction of polar groups has been shown to enhance antibacterial efficacy while reducing toxicity . Future studies are expected to focus on optimizing the structure of 3-aminoquinuclidine derivatives to maximize their antimicrobial potential while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Aminoquinuclidine dihydrochloride in laboratory settings?
- Methodological Answer : Due to its classification under acute toxicity (oral, dermal, inhalation Category 4; GHS signal: "Warning") , researchers must use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Store the compound in a cool, dry, ventilated area away from oxidizers . Emergency procedures include rinsing affected skin/eyes with water for 15 minutes and seeking medical attention . Toxicity data gaps require assuming worst-case scenarios until validated studies are available .
Q. How can researchers verify the structural identity and purity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the bicyclic quinuclidine structure and stereochemistry (e.g., (R)- or (S)-enantiomers) . High-performance liquid chromatography (HPLC) with UV detection (285 nm, similar to octenidine dihydrochloride methods ) can assess purity (>98% recommended for synthesis intermediates) . Mass spectrometry (MS) validates molecular weight (199.12 g/mol) and detects chloride counterions .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation of 3-quinuclidinone hydrochloride derivatives, followed by dihydrochloride salt formation . Optimization may involve adjusting reaction pH (6–8) and temperature (20–40°C) to minimize byproducts. Chiral resolution techniques (e.g., chiral column chromatography) are critical for isolating enantiopure forms .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties compared to the free base or hydrochloride?
- Methodological Answer : The dihydrochloride form (2:1 HCl:base ratio ) enhances water solubility and stability, which is critical for in vitro assays. Researchers must account for counterion effects in solubility studies by comparing molar equivalents with monohydrochloride salts. Stability under varying pH (tested via accelerated degradation studies ) and hygroscopicity (monitored by dynamic vapor sorption) should be characterized to optimize storage conditions .
Q. What strategies address contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in acute toxicity classifications (e.g., Category 4 vs. unclassified ) necessitate in vitro assays (e.g., Ames test for mutagenicity ) and acute oral toxicity studies in rodent models (dose range: 100–1000 mg/kg) . Cross-validate findings with structurally related compounds (e.g., benzidine dihydrochloride analogs ). Document all testing conditions (vehicle, exposure time) to resolve data conflicts.
Q. How can researchers evaluate the compound’s chiral purity and its impact on biological activity?
- Methodological Answer : Chiral purity (>99% enantiomeric excess) is assessed via polarimetry or chiral HPLC . For receptor-binding studies (e.g., serotonin 5-HT3 antagonists like Palonosetron ), compare (R)- and (S)-enantiomers in dose-response assays (IC50 values). Molecular docking simulations can predict stereospecific interactions with target proteins .
Q. Key Recommendations for Researchers
- Prioritize chiral resolution to avoid confounding results in pharmacological studies .
- Address toxicity data gaps with tiered testing (in vitro → in vivo) to establish safe handling guidelines .
- Use dihydrochloride-specific analytical methods (e.g., ion-pair HPLC) to distinguish from monohydrochloride forms .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6238-14-8 (Parent) | |
Record name | Quinuclidine, 3-amino-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6530-09-2 | |
Record name | Quinuclidine, 3-amino-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-aminoquinuclidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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